N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide
Description
Properties
CAS No. |
90015-76-2 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-8-7-10(15-9(2)18)12-13(14-8)17-6-4-3-5-11(17)16-12/h3-7H,1-2H3,(H,14,15,18) |
InChI Key |
VQAMVSSWPGUJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N3C=CC=CC3=N2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate. The reaction is usually carried out in ethanol under reflux conditions to yield the desired triazatricyclo compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine; in solvents such as dichloromethane.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
N-(4-methyl-1,3,8-triazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The compound may also interact with microbial cell membranes, leading to disruption of cellular processes and antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of polycyclic acetamides, which exhibit structural diversity in ring systems, substituents, and functional groups. Key analogs include:
Triazole-Based Acetamides
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :
- Structure : Combines a triazole ring with naphthyl and chlorophenyl groups.
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azides and alkynes .
- Key Properties : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); molecular formula C21H18ClN4O2 .
- Comparison : Unlike the target compound, 6m lacks a fused tricyclic core but shares the acetamide functionality, suggesting divergent bioactivity profiles.
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) :
Tricyclic and Polycyclic Acetamides
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide :
- Structure : Contains a thia-triazatricyclo system with acetyl and methoxyphenyl groups.
- Molecular Formula : C22H26N4O3; molecular weight 434.47 g/mol .
- Comparison : Shares the tricyclic backbone but incorporates sulfur and additional carbonyl groups, which may enhance metabolic stability compared to the target compound .
N-(4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-yl)acetamide :
Quinoline-Piperidine Hybrids
- N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide: Structure: Quinoline core with piperidine and fluorinated indole substituents. Comparison: Demonstrates how heteroaromatic cores (quinoline vs. triazatricyclo) influence electronic properties and target selectivity .
Comparative Data Table
*Based on nomenclature, the molecular formula is inferred as ~C15H14N4O.
Key Research Findings and Implications
- Synthetic Flexibility : The target compound’s tricyclic core may be synthesized via methods analogous to those for triazole derivatives (e.g., cycloaddition) or thia-triazatricyclo systems (e.g., multi-step condensation) .
- Bioactivity Potential: Structural analogs like 6m and tetracyclic acetamides exhibit diverse pharmacological activities, suggesting the target compound could be optimized for enzyme inhibition or receptor modulation .
- Safety and Toxicity: Limited data exist for the target compound, but related substances (e.g., ) emphasize the need for rigorous hazard assessments, particularly for acute toxicity and environmental impact .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-methyl-1,3,8-triazatricyclo[...])acetamide?
Methodological Answer: Synthesis optimization requires precise control of:
- Reaction Conditions : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and reaction time (monitored via TLC/HPLC) .
- Catalysts/Bases : Use of triethylamine or Pd catalysts for coupling reactions to enhance yield .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic anhydride | 70 | DMF | 65–72 |
| Acetylation | Pyridine | RT | THF | 85–90 |
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic P212121 space group, unit cell parameters: a = 9.0275 Å, b = 16.9076 Å) .
- NMR Spectroscopy : 1H/13C NMR identifies protons (e.g., aromatic H at δ 7.2–8.1 ppm) and confirms acetamide group (δ 2.1 ppm for CH3) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 444.91 for C18H13ClN6O2S2) .
Q. What analytical techniques are critical for assessing purity?
Methodological Answer:
Q. How is the compound’s stability evaluated under varying storage conditions?
Methodological Answer:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles (GHS Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation (GHS Respiratory Irritant Category 3) .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Dose-Response Studies : Compare IC50 values across assays (e.g., Staphylococcus aureus vs. MCF-7 cells) .
- Target Specificity : Use siRNA knockdown or CRISPR to isolate pathways (e.g., NF-κB for inflammation) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, independent journals) to identify confounding variables .
Q. What strategies validate the role of the methyl substituent in modulating biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 4-ethyl or 4-H derivatives) and compare bioactivity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to target proteins .
- Isotopic Labeling : 13C-methyl tracking via NMR to study metabolic stability .
Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?
Methodological Answer:
Q. What methodologies address low solubility in aqueous systems for in vivo studies?
Methodological Answer:
Q. How are crystallographic data leveraged to predict solid-state reactivity?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
- Thermogravimetry (TGA) : Correlate thermal decomposition with crystal packing density .
- Powder XRD : Monitor polymorph transitions under stress (e.g., humidity/temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
